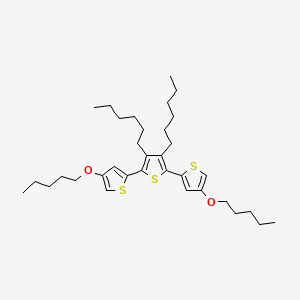
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene: is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its two hexyl groups and two pentoxythiophenyl groups attached to the thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pentoxythiophenyl groups to the thiophene ring. The hexyl groups are usually introduced via alkylation reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of boron trifluoride etherate (BF3·Et2O) are commonly used.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Optoelectronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other light-emitting devices.
Material Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene in electronic applications involves its ability to transport charge efficiently. The hexyl and pentoxythiophenyl groups enhance the solubility and processability of the compound, while the thiophene core provides a pathway for charge transport. The molecular targets include the active layers in electronic devices, where the compound facilitates the movement of electrons or holes, contributing to the overall performance of the device.
Comparison with Similar Compounds
Poly(3-hexylthiophene) (P3HT): A widely used thiophene-based polymer in organic electronics.
4,4-Dihexyl-4H-cyclopenta[2,1-b3,4-b’]dithiophene: Another thiophene derivative with similar applications in electronic devices.
Dibenzothiophene derivatives: Compounds with similar structural features and electronic properties.
Uniqueness: 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene stands out due to its unique combination of hexyl and pentoxythiophenyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in high-performance organic electronic devices.
Properties
CAS No. |
648416-70-0 |
|---|---|
Molecular Formula |
C34H52O2S3 |
Molecular Weight |
589.0 g/mol |
IUPAC Name |
3,4-dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C34H52O2S3/c1-5-9-13-15-19-29-30(20-16-14-10-6-2)34(32-24-28(26-38-32)36-22-18-12-8-4)39-33(29)31-23-27(25-37-31)35-21-17-11-7-3/h23-26H,5-22H2,1-4H3 |
InChI Key |
DKPSMFGHENMQRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1CCCCCC)C2=CC(=CS2)OCCCCC)C3=CC(=CS3)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
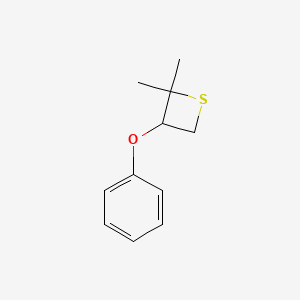
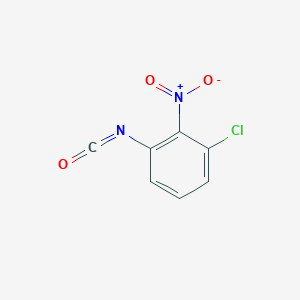
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
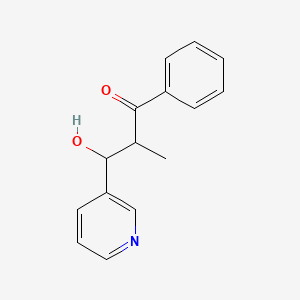
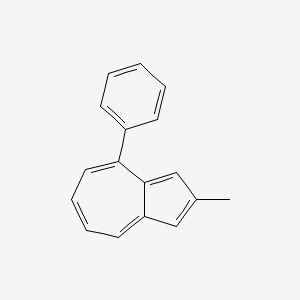
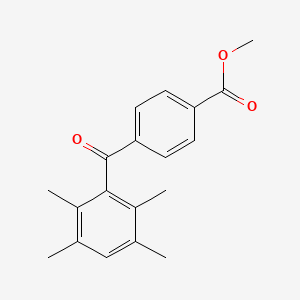
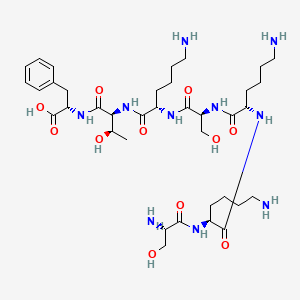
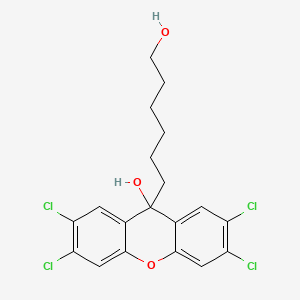
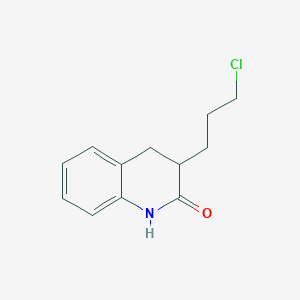
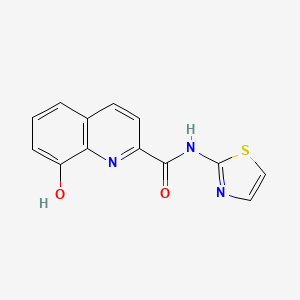
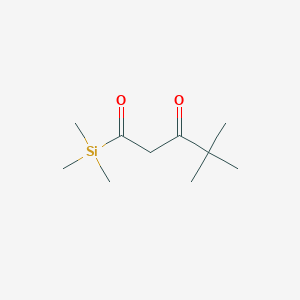
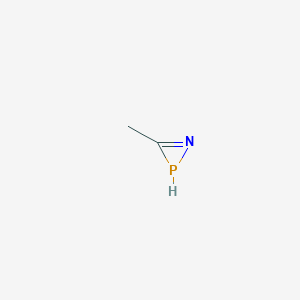
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
